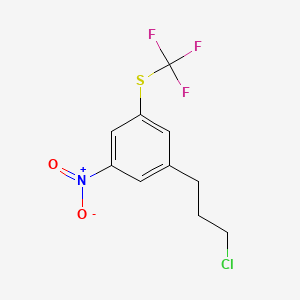
cis-Benzyl 3-amino-4-fluoropyrrolidine-1-carboxylate hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-Benzyl 3-amino-4-fluoropyrrolidine-1-carboxylate hydrochloride: is a chemical compound with a complex structure that includes a pyrrolidine ring, an amino group, a fluorine atom, and a benzyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-Benzyl 3-amino-4-fluoropyrrolidine-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) are commonly employed.
Esterification: The benzyl ester group is introduced through esterification reactions using benzyl alcohol and appropriate catalysts.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of cis-Benzyl 3-amino-4-fluoropyrrolidine-1-carboxylate hydrochloride may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Cis-Benzyl 3-amino-4-fluoropyrrolidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidative reactions can modify the functional groups or the pyrrolidine ring.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Cis-Benzyl 3-amino-4-fluoropyrrolidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of cis-Benzyl 3-amino-4-fluoropyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trans-Benzyl 3-amino-4-fluoropyrrolidine-1-carboxylate hydrochloride
- Cis-Benzyl 3-amino-4-chloropyrrolidine-1-carboxylate hydrochloride
- Cis-Benzyl 3-amino-4-fluoropyrrolidine-1-carboxylate
Uniqueness
Cis-Benzyl 3-amino-4-fluoropyrrolidine-1-carboxylate hydrochloride is unique due to its specific stereochemistry (cis configuration) and the presence of both a fluorine atom and a benzyl ester group
Eigenschaften
Molekularformel |
C12H16ClFN2O2 |
|---|---|
Molekulargewicht |
274.72 g/mol |
IUPAC-Name |
benzyl (3S,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H15FN2O2.ClH/c13-10-6-15(7-11(10)14)12(16)17-8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,14H2;1H/t10-,11+;/m1./s1 |
InChI-Schlüssel |
KEYNTOAREXOBSK-DHXVBOOMSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H](CN1C(=O)OCC2=CC=CC=C2)F)N.Cl |
Kanonische SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14036285.png)


![(3R,5S)-1-Phenyl-8-oxa-3-azaspiro[bicyclo[3.2.1]octane-6,3-piperidin]-2-one hydrochloride](/img/structure/B14036309.png)



![N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-2-methylaniline](/img/structure/B14036344.png)





